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Compound Name:
1-Boc-5-fluoroindole-2-boronic

acid

Cat. No.: B1273701 Get Quote

An In-depth Technical Guide to 1-Boc-5-fluoroindole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-5-fluoroindole-2-boronic
acid, a key building block in modern medicinal chemistry and organic synthesis. We will cover

its chemical properties, detailed experimental protocols for its synthesis and application, and its

role in the development of targeted therapeutics, illustrated with process workflows and

signaling pathway diagrams.

Physicochemical Properties
1-Boc-5-fluoroindole-2-boronic acid is a white solid valued for its unique structural features:

a boronic acid group for versatile coupling reactions, a Boc-protecting group for stability, and a

fluoro-substituted indole core, a common scaffold in pharmacologically active molecules.[1] Its

key properties are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1273701?utm_src=pdf-interest
https://www.benchchem.com/product/b1273701?utm_src=pdf-body
https://www.benchchem.com/product/b1273701?utm_src=pdf-body
https://www.benchchem.com/product/b1273701?utm_src=pdf-body
https://www.benchchem.com/product/b1273701?utm_src=pdf-body
https://www.chemimpex.com/products/17419
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Weight 279.07 g/mol [1][2][3]

Molecular Formula C₁₃H₁₅BFNO₄ [1][2][3]

CAS Number 352359-23-0 [1][2]

Melting Point 116-122 °C [1]

Appearance White solid [1]

Purity ≥95-99% (by HPLC) [1][2]

Boiling Point 446.5 °C at 760 mmHg [4]

Storage Conditions Store at 0-8°C [1]

Synthesis and Characterization
The synthesis of 1-Boc-5-fluoroindole-2-boronic acid is typically achieved through a two-step

process: N-protection of the indole followed by ortho-lithiation and borylation.
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Step 1: Boc Protection

Step 2: Borylation
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Fig 1. Synthesis and Purification Workflow.
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Characterization of the final product is crucial. High-Performance Liquid Chromatography

(HPLC) is used to determine purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H,

¹³C, ¹¹B, ¹⁹F) and Mass Spectrometry (MS) are used to confirm the molecular structure.

Applications in Medicinal Chemistry
Boronic acids are indispensable tools in organic synthesis, most notably in palladium-catalyzed

Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction forms a carbon-carbon bond

between the boronic acid and an aryl or vinyl halide, enabling the construction of complex

molecular architectures.[7]

1-Boc-5-fluoroindole-2-boronic acid is particularly valuable as an intermediate for

synthesizing biologically active molecules, especially in the development of targeted cancer

therapies.[1] Many modern oncology drugs function by inhibiting specific enzymes, such as

protein kinases, that are overactive in cancer cells. The indole scaffold is a privileged structure

in kinase inhibitor design, and this boronic acid allows for the efficient elaboration of this core to

create potent and selective inhibitors.

Illustrative Signaling Pathway: Kinase Inhibition
The diagram below illustrates a simplified signal transduction pathway. An external growth

factor binds to a receptor tyrosine kinase (RTK), causing it to dimerize and auto-phosphorylate.

This activates downstream signaling proteins (e.g., GRB2, SOS, RAS), leading to a cascade

(e.g., RAF-MEK-ERK pathway) that ultimately promotes cell proliferation. Kinase inhibitors,

often synthesized using building blocks like 1-Boc-5-fluoroindole-2-boronic acid, block this

pathway by competing with ATP for the kinase's binding site, thereby halting the signal and

preventing uncontrolled cell growth.
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Fig 2. Targeted Kinase Inhibitor Action.
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Experimental Protocols
Protocol 1: Synthesis of 1-Boc-5-fluoroindole-2-boronic
acid
This protocol is adapted from general procedures for the synthesis of N-Boc-indole-2-boronic

acids.[8]

Materials:

5-fluoroindole

Di-tert-butyl dicarbonate ((Boc)₂O)

4-Dimethylaminopyridine (DMAP)

Dichloromethane (DCM), anhydrous

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF

Tetrahydrofuran (THF), anhydrous

Triisopropyl borate

1 M Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate

Hexanes

Procedure:

Boc Protection:
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Dissolve 5-fluoroindole (1.0 eq) and a catalytic amount of DMAP (0.05 eq) in anhydrous

DCM under a nitrogen atmosphere.

Cool the solution to 0 °C in an ice bath.

Add (Boc)₂O (1.1 eq) portion-wise.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC

until the starting material is consumed.

Quench the reaction with water and separate the organic layer. Wash the organic layer

with 1 M HCl, saturated sodium bicarbonate, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield crude 1-Boc-5-fluoroindole, which can be purified by column

chromatography if necessary.

Borylation:

Dissolve the 1-Boc-5-fluoroindole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-BuLi or LDA (1.1 eq) dropwise via syringe, maintaining the temperature

below -70 °C. Stir for 1 hour at this temperature.

Add triisopropyl borate (1.5 eq) dropwise.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic

(~pH 2-3).

Extract the mixture with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.
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The crude product can be purified by recrystallization from an ethyl acetate/hexanes

mixture to yield 1-Boc-5-fluoroindole-2-boronic acid as a white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
Materials:

1-Boc-5-fluoroindole-2-boronic acid (1.0 eq)

Aryl halide (e.g., 4-bromopyridine) (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

To a reaction vessel, add 1-Boc-5-fluoroindole-2-boronic acid, the aryl halide, the

palladium catalyst, and the base.

Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

Add the degassed solvent system via syringe.

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring progress by TLC

or LC-MS.

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

Filter the mixture through a pad of celite to remove the catalyst.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired

coupled product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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